An In-depth Technical Guide to the Chemical Properties of Sarcosine Anhydride
An In-depth Technical Guide to the Chemical Properties of Sarcosine Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core chemical properties of Sarcosine (B1681465) Anhydride (B1165640) (also known as 1,4-dimethylpiperazine-2,5-dione), a cyclic dipeptide derived from sarcosine. The information is compiled for professionals in research and development who require detailed technical data.
General and Structural Properties
Sarcosine anhydride is the bimolecular cyclic anhydride of sarcosine (N-methylglycine).[1][2] It is classified as a 2,5-diketopiperazine, a class of compounds with significant interest in medicinal chemistry and bioactive natural products.
| Property | Value | Reference |
| IUPAC Name | 1,4-dimethylpiperazine-2,5-dione | [3] |
| Synonyms | Cyclo(Sar-Sar), N,N'-Dimethyldiketopiperazine | [1][4] |
| CAS Number | 5076-82-4 | [1][2][4] |
| Molecular Formula | C₆H₁₀N₂O₂ | [1][2][5] |
| Molecular Weight | 142.16 g/mol | [3][5] |
| Appearance | White to off-white crystalline needles | [4] |
Physical and Thermochemical Properties
The physical and thermochemical data for sarcosine anhydride are crucial for its purification, handling, and theoretical modeling.
| Property | Value | Reference |
| Melting Point | 144 - 147 °C | [4][6] |
| Solubility | Soluble in water. Can be crystallized from H₂O, Ethanol, or Ethyl Acetate. | [4][6] |
| Storage Temperature | Store below +30°C | [4] |
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -334.5 ± 1.6 kJ/mol | [7] |
Spectroscopic Data
Spectroscopic analysis is fundamental to the identification and characterization of sarcosine anhydride.
| Spectroscopy Type | Key Data / Observations | Reference |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 142 (100.0%), 143 (8.3%). Key Fragments: 42 (30.1%), 43 (26.8%), 44 (30.6%), 57 (24.1%), 85 (10.5%), 113 (5.6%). | [1][8] |
| Infrared (IR) Spectroscopy | The C=O stretching vibration frequency is sensitive to the solvent environment due to intermolecular interactions.[9][10] Spectra are available from NIST as solid (oil mull) and in CHCl₃ solution.[1][11] SpectraBase provides Attenuated Total Reflectance (ATR-IR) data.[12] | |
| NMR Spectroscopy | ¹⁵N Nuclear Magnetic Resonance data is available. | [3] |
Reactivity and Stability
Sarcosine anhydride is a stable cyclic dipeptide. Its primary reactivity involves the amide bonds of the diketopiperazine ring, which can undergo hydrolysis under strong acidic or basic conditions, although it is generally more stable than linear peptides. The carbonyl groups are capable of forming hydrogen bonds with proton-donating solvents, which influences its solubility and spectroscopic properties.[10]
Experimental Protocols
Purification by Recrystallization
This protocol is based on established purification methods for sarcosine anhydride.
Objective: To purify crude sarcosine anhydride to obtain high-purity crystalline needles.
Materials:
-
Crude Sarcosine Anhydride
-
Solvent: Deionized Water, 95% Ethanol, or Ethyl Acetate
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Ice bath
Methodology:
-
Place the crude sarcosine anhydride in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (water, ethanol, or ethyl acetate) to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves. Avoid boiling if possible.
-
If the solution is colored, a small amount of activated charcoal may be added, and the solution heated for a few more minutes.
-
If charcoal was used, perform a hot filtration to remove it, collecting the filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum desiccator or a vacuum oven at room temperature.[4]
Determination of Enthalpy of Formation
This protocol outlines the combined experimental approach used to determine the gaseous-phase enthalpy of formation.
Objective: To determine the standard molar enthalpy of formation of sarcosine anhydride in the gaseous phase.
Part A: Static Bomb Combustion Calorimetry
-
A pressed pellet of a known mass of crystalline sarcosine anhydride is placed in a crucible within a static bomb calorimeter.
-
The bomb is sealed, purged, and filled with an excess of pure oxygen to a high pressure (e.g., 3.04 MPa).
-
The bomb is placed in a calorimeter containing a known mass of water.
-
The sample is ignited, and the temperature change of the surrounding water is meticulously recorded to determine the standard massic energy of combustion (Δc u°).
-
From this value, the standard molar enthalpy of formation in the crystalline phase (Δf H°m(cr)) is calculated.[7]
Part B: Knudsen Mass-Loss Effusion Method
-
A small amount of crystalline sarcosine anhydride is placed in an effusion cell, which has a small, well-defined orifice.
-
The cell is placed in a high-vacuum chamber and heated to a series of precise, constant temperatures.
-
At each temperature, the rate of mass loss through the orifice due to sublimation is measured over time.
-
The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.
-
The standard molar enthalpy of sublimation (Δcr g H°m) is derived from the temperature-vapor pressure dependence using the Clausius-Clapeyron equation.[7]
Final Calculation: The standard molar enthalpy of formation in the gaseous phase is calculated by combining the results from both experiments: Δf H°m(g) = Δf H°m(cr) + Δcr g H°m
Visualizations
Logical Relationships
The following diagram illustrates the relationship between sarcosine, its activated monomer for polymerization (Sar-NCA), and the stable cyclic dimer (Sarcosine Anhydride).
Experimental Workflows
This workflow illustrates the process for determining the standard enthalpy of formation.
This workflow shows the analysis of solvent effects on the C=O bond via IR spectroscopy.
References
- 1. Sarcosine anhydride [webbook.nist.gov]
- 2. Sarcosine anhydride [webbook.nist.gov]
- 3. 1,4-Dimethylpiperazine-2,5-dione | C6H10N2O2 | CID 78761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SARCOSINE ANHYDRIDE | 5076-82-4 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. labsolu.ca [labsolu.ca]
- 7. researchgate.net [researchgate.net]
- 8. SARCOSINE ANHYDRIDE(5076-82-4) IR Spectrum [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. The Solvation Effect of C=O Group of Cyclic Anhydrides in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sarcosine anhydride [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
